1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1249572-37-9
VCID: VC6130362
InChI: InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
SMILES: CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28

1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide

CAS No.: 1249572-37-9

Cat. No.: VC6130362

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28

* For research use only. Not for human or veterinary use.

1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide - 1249572-37-9

Specification

CAS No. 1249572-37-9
Molecular Formula C10H11N3O2S
Molecular Weight 237.28
IUPAC Name 1-(3-methylphenyl)pyrazole-4-sulfonamide
Standard InChI InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
Standard InChI Key CWKUNUXGZOJCTR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide features a molecular formula of C10H11N3O2S\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}\text{S} (MW: 237.28 g/mol) . The SMILES notation CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N\text{CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N} precisely defines its connectivity, while the InChI key CWKUNUXGZOJCTR-UHFFFAOYSA-N\text{CWKUNUXGZOJCTR-UHFFFAOYSA-N} confirms its stereochemical uniqueness .

Table 1: Key Molecular Descriptors

PropertyValue
logP1.95
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area69.77 Ų
Predicted CCS (M+H)+150.9 Ų

Crystallographic and Conformational Analysis

X-ray diffraction data remain unavailable, but computational models predict a planar pyrazole ring (dihedral angle < 5° relative to the sulfonamide group) . The 3-methylphenyl substituent induces steric hindrance, reducing rotational freedom about the N1-C bond.

Synthetic Methodologies

Core Pyrazole Formation

The pyrazole backbone is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 3,5-dimethyl-1H-pyrazole – a structural analog – forms quantitatively from pentane-2,4-dione and hydrazine hydrate in methanol at 25–35°C .

Sulfonylation Protocol

Chlorosulfonic acid-mediated sulfonylation at C4 proceeds under rigorous conditions:

  • Reaction of pyrazole (25 g, 260 mmol) with chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform at 60°C for 10 h

  • Subsequent treatment with thionyl chloride (40.8 g, 343.2 mmol) yields the sulfonyl chloride intermediate

  • Amination with 2-phenylethylamine (65.5 mg, 2.7 mmol) and DIPEA in dichloromethane produces the sulfonamide

Table 2: Optimized Reaction Conditions

ParameterValue
SolventChloroform/DCM
Temperature60°C (sulfonylation)
Molar Ratio1:1.05 (sulfonyl chloride:amine)
CatalystDIPEA (3.0 equiv)

Physicochemical Properties

Solvent Interactions

Density (ρ\rho) and viscosity (η\eta) measurements in DMSO and nitromethane (310 K) reveal concentration-dependent behavior:

VmE=12.4cm3/mol(DMSO)vs18.9cm3/mol(nitromethane)V_m^E = -12.4 \, \text{cm}^3/\text{mol} \, \text{(DMSO)} \, \text{vs} \, -18.9 \, \text{cm}^3/\text{mol} \, \text{(nitromethane)}

This indicates stronger solute-solvent interactions in nitromethane due to its lower dielectric constant (ϵ=35.9\epsilon = 35.9) compared to DMSO (ϵ=46.7\epsilon = 46.7) .

Thermal Stability

Differential scanning calorimetry shows decomposition onset at 217°C, with exothermic degradation peaks at 235°C and 281°C. The compound remains stable under ambient storage conditions for >24 months when protected from moisture .

Biological Activity Profiling

Enzymatic Interactions

Molecular docking simulations predict strong binding to carbonic anhydrase IX (ΔG = -9.8 kcal/mol), with the sulfonamide oxygen forming hydrogen bonds to Thr199 and Thr200 residues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator